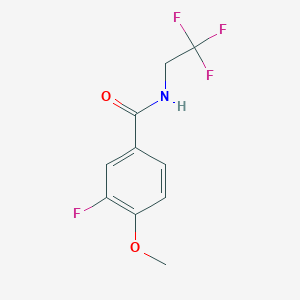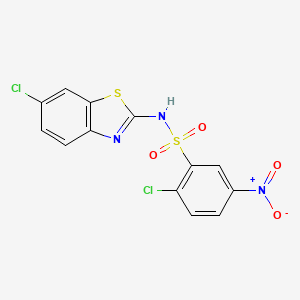![molecular formula C21H29N3O4 B2798344 tert-butyl 4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]piperazine-1-carboxylate CAS No. 745048-06-0](/img/structure/B2798344.png)
tert-butyl 4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H29N3O4 and its molecular weight is 387.48. The purity is usually 95%.
BenchChem offers high-quality tert-butyl 4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Phenolic Antioxidants and Environmental Concerns
Synthetic phenolic antioxidants (SPAs), including compounds similar to tert-butyl 4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]piperazine-1-carboxylate, are utilized in various industries to extend product shelf life by inhibiting oxidation. Environmental studies reveal their presence in different matrices like indoor dust, air particulates, sea sediment, and water, indicating widespread dispersion. Human exposure to SPAs is confirmed through detection in tissues, serum, and other bodily fluids, primarily via food intake, dust ingestion, and the use of personal care products. Toxicity assessments suggest potential hepatic, endocrine-disrupting effects, and carcinogenic risks, with transformation products often being more harmful. Future research should focus on environmental behaviors of novel SPAs, co-exposure toxicity effects, and the development of safer alternatives (Liu & Mabury, 2020).
Synthetic Routes of Therapeutically Relevant Compounds
Research on synthetic routes, such as those involving tert-butyl 4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]piperazine-1-carboxylate, highlights the development of efficient methodologies for producing therapeutically valuable compounds. Vandetanib synthesis, for example, employs tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate through a series of chemical transformations, demonstrating the compound's relevance in pharmaceutical manufacturing due to favorable yields and commercial scalability (Mi, 2015).
Bioactive Neo Fatty Acids and Derivatives
The exploration of neo fatty acids, neo alkanes, and their derivatives, including those with tert-butyl groups, showcases their potential in developing antioxidants, anticancer, antimicrobial, and antibacterial agents. These natural and synthetic compounds are promising for future chemical preparations, with some exhibiting significant bioactivity. Their applications in cosmetics, agriculture, and pharmaceuticals underline the importance of tert-butyl group-containing compounds in scientific research and industrial applications (Dembitsky, 2006).
Tert-Butanesulfinamide in N-Heterocycle Synthesis
Tert-Butanesulfinamide, closely related to tert-butyl 4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]piperazine-1-carboxylate, is pivotal in synthesizing chiral N-heterocycles, illustrating the compound's utility in producing natural products and therapeutics. This review encapsulates the advancements in asymmetric synthesis of piperidines, pyrrolidines, azetidines, and their derivatives, highlighting the method's broad applicability in accessing diverse molecular architectures (Philip et al., 2020).
properties
IUPAC Name |
tert-butyl 4-[4-(1,3-dioxoisoindol-2-yl)butyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-21(2,3)28-20(27)23-14-12-22(13-15-23)10-6-7-11-24-18(25)16-8-4-5-9-17(16)19(24)26/h4-5,8-9H,6-7,10-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSSZNZSUPSTEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]piperazine-1-carboxylate | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


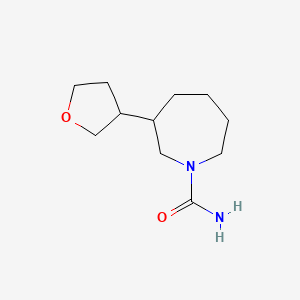
![N-cyclopropyl-N-[(2-fluorophenyl)methyl]-6-methanesulfonylpyridine-3-sulfonamide](/img/structure/B2798262.png)
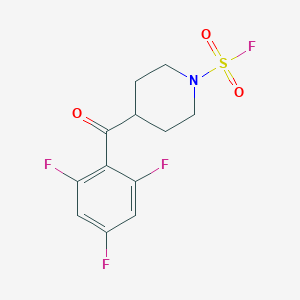
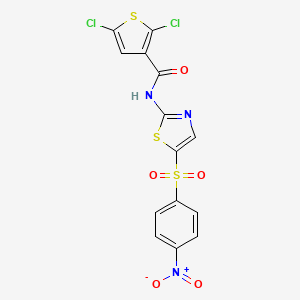
![9-[(3-fluorophenyl)methyl]-9H-purin-6-amine](/img/structure/B2798268.png)
![Ethyl 2-{[3,5-bis(trifluoromethyl)phenyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2798269.png)
![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2798272.png)
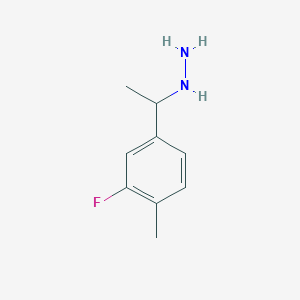
![2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-1,3-benzoxazole](/img/structure/B2798275.png)

![N-(1-cyanocyclopentyl)-2-[[4-ethyl-5-(2-phenylquinolin-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2798278.png)
